7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazine rings can be found in a variety of drugs, ranging from antipsychotics to antihistamines . The methoxyphenyl group attached to the piperazine ring is also a common feature in many drugs, and can influence the drug’s properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and molecular weight.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the piperazine ring and the methoxyphenyl group. Piperazine rings can participate in a variety of reactions, including alkylation and acylation . The methoxyphenyl group can also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the piperazine ring could influence the compound’s solubility and stability .Scientific Research Applications
Antimicrobial Activities
Research into quinazoline and piperazine derivatives has shown some compounds to possess antimicrobial properties. For example, the synthesis of novel triazole derivatives and their evaluation against test microorganisms have been explored, with some compounds displaying good or moderate antimicrobial activities (Bektaş et al., 2010).
Antitumor and Antiviral Agents
Quinazoline derivatives have been synthesized and tested for their antitumor and antiviral activities. Some derivatives showed broad-spectrum antitumor activity and moderate anti-HIV-1 potency, indicating their potential as therapeutic agents (El-Sherbeny et al., 2003).
Antihypertensive Action
Quinazoline derivatives with piperazine moieties have been studied for their potential as antihypertensive agents. Certain derivatives have shown significant activity in reducing blood pressure, comparable to that of control drugs, suggesting their utility in hypertension treatment (Tsai et al., 2001).
Quality Control and Pharmaceutical Applications
The development of quality control methods for quinazoline derivatives, aimed at ensuring their purity and suitability for further research and potential therapeutic use, has also been a focus. This includes characterization using various spectroscopic techniques and ensuring compliance with pharmaceutical standards (Danylchenko et al., 2018).
Mechanism of Action
The compound also contains a methoxyphenyl group, which is found in many ligands for alpha1-adrenergic receptors . These ligands can either activate or block these receptors, leading to various therapeutic effects .
In terms of pharmacokinetics, many factors can influence the absorption, distribution, metabolism, and excretion (ADME) of a compound. These include the compound’s chemical structure, its solubility in water and lipids, its size and shape, and its charge at physiological pH. The compound’s interaction with various enzymes and transporters in the body can also affect its ADME properties .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have shown affinity for alpha1-adrenergic receptors , which are among the most studied G protein-coupled receptors .
Cellular Effects
Compounds with similar structures have been shown to have effects on various types of cells .
Molecular Mechanism
Compounds with similar structures have shown to interact with alpha1-adrenergic receptors .
Properties
CAS No. |
688055-42-7 |
---|---|
Molecular Formula |
C23H24N4O5S |
Molecular Weight |
468.53 |
IUPAC Name |
7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H24N4O5S/c1-30-18-5-3-2-4-17(18)25-8-10-26(11-9-25)21(28)6-7-27-22(29)15-12-19-20(32-14-31-19)13-16(15)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33) |
InChI Key |
AJRSPEWFGGKNRX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.